

# Doravirine Demonstrates a Superior Lipid Profile Compared to Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Doravirine |           |
| Cat. No.:            | B607182    | Get Quote |

**Doravirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI), consistently shows a more favorable lipid profile in comparison to several other widely used antiretroviral (ARV) agents, including efavirenz and ritonavir-boosted darunavir. Clinical trial data indicates that treatment with **doravirine**-based regimens results in minimal, and in some cases beneficial, changes to patient lipid levels, a significant consideration in the long-term management of HIV-1.

#### **Comparative Lipid Profile Data**

The following tables summarize the mean changes in fasting lipid profiles from baseline for **doravirine** compared to other ARVs across major clinical trials.

Table 1: **Doravirine** vs. Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in Treatment-Naïve Adults (DRIVE-AHEAD Trial)

| Lipid Parameter                                         | Doravirine/Lamivudine/TD<br>F (DELSTRIGO®) | EFV/FTC/TDF |
|---------------------------------------------------------|--------------------------------------------|-------------|
| LDL-Cholesterol (mg/dL)                                 | -2.1[1]                                    | +8.3[1]     |
| Non-HDL-Cholesterol (mg/dL)                             | -4.1[1]                                    | +12.7[1]    |
| Data presented as mean change from baseline at Week 48. |                                            |             |



In the DRIVE-AHEAD trial, patients receiving the **doravirine**-based regimen saw a decrease in both LDL and non-HDL cholesterol, whereas the efavirenz-based regimen was associated with increases in these parameters[1][2].

Table 2: **Doravirine** vs. Ritonavir-Boosted Darunavir (DRV+r) in Treatment-Naïve Adults (DRIVE-FORWARD Trial)

| Lipid Parameter              | Doravirine + 2 NRTIs<br>(PIFELTRO®) | DRV+r + 2 NRTIs |
|------------------------------|-------------------------------------|-----------------|
| LDL-Cholesterol (mg/dL)      | -4.6[1]                             | +9.5[1]         |
| Non-HDL-Cholesterol (mg/dL)  | -5.4[1]                             | +13.7[1]        |
| Data presented as mean       |                                     |                 |
| change from baseline at Week |                                     |                 |
| 48. NRTIs were investigator- |                                     |                 |
| selected                     |                                     |                 |
| (emtricitabine/tenofovir     |                                     |                 |
| disoproxil fumarate or       |                                     |                 |
| abacavir/lamivudine).        |                                     |                 |

The DRIVE-FORWARD trial demonstrated that **doravirine**, in combination with two nucleoside reverse-transcriptase inhibitors (NRTIs), had a superior lipid profile compared to ritonavirboosted darunavir[3][4][5].

Table 3: Switching to **Doravirine**/Lamivudine/TDF from a Boosted Protease Inhibitor Regimen (DRIVE-SHIFT Trial)



| Lipid Parameter                                                                                                                   | Switched to Doravirine/3TC/TDF | Continued Boosted PI + 2<br>NRTIs |
|-----------------------------------------------------------------------------------------------------------------------------------|--------------------------------|-----------------------------------|
| LDL-Cholesterol (mg/dL)                                                                                                           | -16.3[1]                       | -2.6[1]                           |
| Non-HDL-Cholesterol (mg/dL)                                                                                                       | -24.8[1]                       | -2.1[1]                           |
| Data presented as mean change from baseline at Week 24 for participants on a ritonavir-boosted protease inhibitor at study entry. |                                |                                   |

The DRIVE-SHIFT trial showed that virologically suppressed patients who switched to a **doravirine**-based regimen from a regimen containing a ritonavir-boosted protease inhibitor experienced significant reductions in fasting lipids, which were maintained through 144 weeks[3][6][7].

### **Experimental Protocols**

The data presented is derived from large, well-controlled Phase 3 clinical trials.

- DRIVE-AHEAD (NCT02403674): This was a multicenter, double-blind, non-inferiority trial involving 728 treatment-naïve adults with HIV-1.[4][8] Participants were randomized 1:1 to receive either a once-daily fixed-dose combination of doravirine/lamivudine/TDF or efavirenz/emtricitabine/TDF.[2] The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48, with pre-specified secondary endpoints including mean changes in fasting LDL-C and non-HDL-C.[2][8]</li>
- DRIVE-FORWARD (NCT02275780): This was a randomized, double-blind, non-inferiority trial in 766 treatment-naïve adults with HIV-1.[5] Participants were randomized to receive either doravirine (100 mg) or darunavir (800 mg) with ritonavir (100 mg) once daily, both in combination with investigator-selected NRTIs (TDF/FTC or ABC/3TC).[5] The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <50 copies/mL at week 48, with a key secondary endpoint being the effect on fasting serum lipids.[1]</li>



DRIVE-SHIFT (NCT02397096): This was a randomized, open-label trial evaluating a switch
to doravirine/lamivudine/TDF in 670 virologically suppressed adults who had been on a
stable antiretroviral regimen (including a boosted PI, boosted elvitegravir, or an NNRTI with
two NRTIs) for at least six months.[6][9] The primary endpoint assessed non-inferiority based
on the proportion of participants with HIV-1 RNA <50 copies/mL.[9] A key safety evaluation
included the change from baseline in fasting serum lipids, particularly in participants
switching from a ritonavir-boosted PI regimen.[9]</li>

## Visualizing the Clinical Trial Process and ARV Impact

The following diagrams illustrate the typical workflow of these clinical trials and the general impact of different ARV classes on lipid metabolism.





Click to download full resolution via product page

Caption: Workflow of a typical Phase 3 ARV clinical trial.





Click to download full resolution via product page

Caption: General impact of ARV classes on lipid metabolism.

## **Mechanism of Action and Lipid Effects**

Antiretroviral therapy-associated dyslipidemia is a known complication that can increase cardiovascular risk.[10] Protease inhibitors (PIs), in particular, have been associated with increased levels of total cholesterol, triglycerides (TG), and LDL-cholesterol.[10] While older NNRTIs like efavirenz can increase HDL-cholesterol, they have also been shown to raise TG and total cholesterol levels.[11]



**Doravirine**'s favorable lipid profile is a distinguishing feature within the NNRTI class. The precise mechanisms for this are not fully elucidated but are a subject of ongoing research. The clinical data consistently demonstrates that **doravirine**-based regimens, whether used as initial therapy or as a switch from other regimens, are associated with minimal and often favorable changes in fasting lipid profiles, contributing to a better long-term metabolic outlook for people living with HIV.[12][13][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. merckconnect.com [merckconnect.com]
- 2. Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate is Non-inferior to Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-naive Adults With Human Immunodeficiency Virus-1 Infection: Week 48 Results of the DRIVE-AHEAD Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipids and Transaminase in Antiretroviral-Treatment-Experienced People Living with HIV, Switching to a Doravirine-Based vs. a Rilpivirine-Based Regimen: Data from a Real-Life Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Doravirine versus ritonavir-boosted darunavir in antiretroviral-naive adults with HIV-1 (DRIVE-FORWARD): 96-week results of a randomised, double-blind, non-inferiority, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief Report: Switching to DOR/3TC/TDF Maintains HIV-1 Virologic Suppression Through Week 144 in the DRIVE-SHIFT Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merck.com [merck.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of antiretroviral therapy on lipid metabolism of human immunodeficiency virusinfected patients: Old and new drugs - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Antiretroviral drug levels and interactions affect lipid, lipoprotein and glucose metabolism in HIV-1 seronegative subjects: A pharmacokinetic-pharmacodynamic analysis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in Metabolic Profile in PLWHIV Switching to Doravirine-Based Regimen PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in Metabolic Profile in PLWHIV Switching to Doravirine-Based Regimen -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-life use of Doravirine in treatment-experienced people living with HIV: A multicenter Italian study [usiena-air.unisi.it]
- To cite this document: BenchChem. [Doravirine Demonstrates a Superior Lipid Profile Compared to Other Antiretroviral Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607182#lipid-profile-changes-associated-with-doravirine-compared-to-other-arvs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com